1-Cyclopentyl-3-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)urea
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Description
1-Cyclopentyl-3-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)urea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of urea derivatives and has been found to exhibit interesting biochemical and physiological effects.
Scientific Research Applications
Urease Inhibitors as Potential Drugs for Gastric and Urinary Tract Infections
Urease, an enzyme catalyzing the hydrolysis of urea, is linked to serious gastric and urinary tract infections caused by specific bacteria. Intensive studies on urease inhibitors have identified several classes of compounds with potential medicinal applications, including hydroxamic acids, phosphoramidates, urea derivatives, quinones, and heterocyclic compounds. Currently, acetohydroxamic acid is clinically used to treat urinary tract infections via urease inhibition, but its severe side effects necessitate further exploration of urease inhibitors' potential. Natural products, particularly polyphenolic urease inhibitors from herbal extracts, are also considered for therapy, benefiting from the relatively relaxed market introduction regulations for natural products (Kosikowska & Berlicki, 2011).
Urea Metabolism in Ruminants
Urea Metabolism and Regulation by Rumen Bacterial Urease in Ruminants
Urea is an economical alternative to feed proteins for ruminants, serving as a crucial non-protein nitrogen source. The rapid hydrolysis of urea by rumen bacterial urease to ammonia, which is then utilized for microbial protein synthesis, underscores the significance of urea in ruminant diets. This review highlights the urea utilization mechanisms in ruminants and the regulatory role of rumen bacterial urease, offering insights for enhancing urea utilization efficiency (Jin et al., 2018).
Urea-Based Biosensors
Urea Biosensors – Advances in Detection and Quantification
Recent advances in biosensors for urea detection and quantification emphasize the criticality of detecting urea concentration due to its association with various diseases. These biosensors, utilizing enzyme urease as a bioreceptor, employ various materials for enzyme immobilization, including nanoparticles, conducting polymers, and carbon materials. The review provides a comprehensive analysis of urea biosensors' sensing parameters, offering valuable insights for researchers in this field (Botewad et al., 2021).
Urea in Drug Design
Ureas in Drug Design
Ureas exhibit unique hydrogen binding capabilities, making them pivotal in drug-target interactions and incorporating them into a broad range of bioactive molecules. This review delves into the applicability of urea in drug design, examining various urea derivatives as modulators of biological targets such as kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, gyrB/parE, and epigenetic enzymes. The findings affirm urea's significance in medicinal chemistry, encouraging its strategic use in drug design (Jagtap et al., 2017).
properties
IUPAC Name |
1-cyclopentyl-3-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c19-15(11-7-8-21-10-11)14-6-5-13(22-14)9-17-16(20)18-12-3-1-2-4-12/h5-8,10,12,15,19H,1-4,9H2,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIYRTAEQCGLFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.